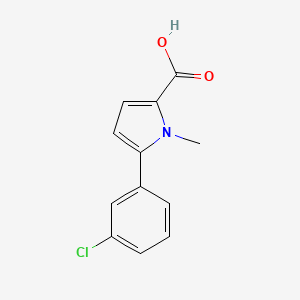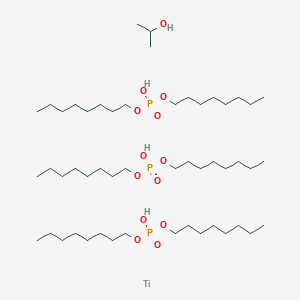
Isopropyltri(dioctylphosphate)titanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyltri(dioctylphosphate)titanate is a chemical compound often used as a catalyst or chemical reagent in various fields. It is known for its ability to enhance the properties of materials it is combined with, making it valuable in industrial and scientific applications. The compound appears as a colorless or yellow transparent liquid and is easily soluble in common organic solvents .
Preparation Methods
The preparation of Isopropyltri(dioctylphosphate)titanate involves a multi-step synthetic process. Typically, it is synthesized by reacting triethanolamine titanate with dioctyl phosphoric anhydride and isopropanol. The steps are as follows :
- Triethanolamine titanate and dioctyl phosphoric anhydride are added to a reaction vessel.
- Isopropanol is added as a solvent.
- The mixture is stirred and heated at an appropriate temperature.
- Upon completion of the reaction, this compound is obtained.
Chemical Reactions Analysis
Isopropyltri(dioctylphosphate)titanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Isopropyltri(dioctylphosphate)titanate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Isopropyltri(dioctylphosphate)titanate involves its ability to modify the surface properties of materials it interacts with. For example, when used as a coupling agent, it forms covalent bonds with the surface of nanoparticles, enhancing their dispersibility in polymer matrices . This modification improves the mechanical and thermal properties of the resulting composites.
Comparison with Similar Compounds
Isopropyltri(dioctylphosphate)titanate is unique compared to other titanate coupling agents due to its specific structure and functional groups. Similar compounds include:
Isopropyltri(dioctylphosphoryloxy)titanate: Similar in structure but with different functional groups, leading to variations in reactivity and applications.
Triethanolamine titanate: Used as a precursor in the synthesis of this compound.
These compounds share some properties but differ in their specific applications and reactivity profiles.
Properties
Molecular Formula |
C51H113O13P3Ti |
|---|---|
Molecular Weight |
1075.2 g/mol |
IUPAC Name |
dioctyl hydrogen phosphate;propan-2-ol;titanium |
InChI |
InChI=1S/3C16H35O4P.C3H8O.Ti/c3*1-3-5-7-9-11-13-15-19-21(17,18)20-16-14-12-10-8-6-4-2;1-3(2)4;/h3*3-16H2,1-2H3,(H,17,18);3-4H,1-2H3; |
InChI Key |
VEZLAPVLDJVYFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOP(=O)(O)OCCCCCCCC.CCCCCCCCOP(=O)(O)OCCCCCCCC.CCCCCCCCOP(=O)(O)OCCCCCCCC.CC(C)O.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


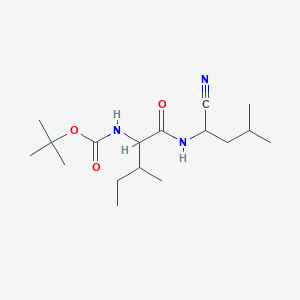
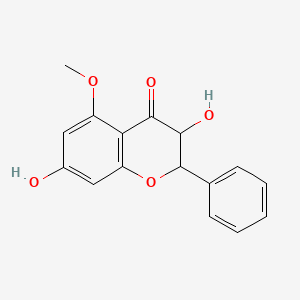
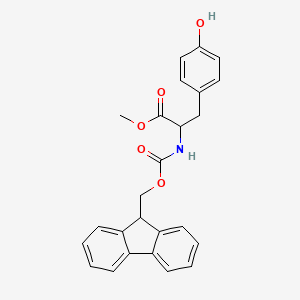
![[11-Ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate](/img/structure/B12310695.png)
![1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12310714.png)
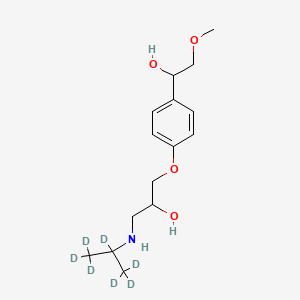
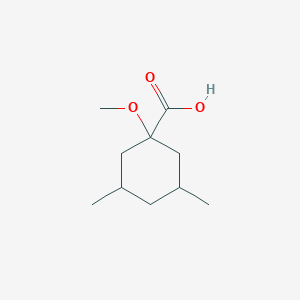


![5-[2-(2-methoxy-5-oxo-2H-furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B12310737.png)
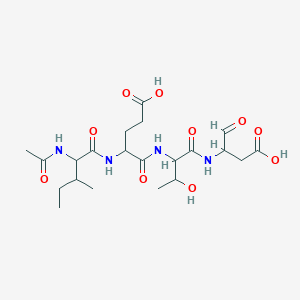

![5-[(1,2-Oxazol-3-ylamino)methyl]-3-[2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B12310753.png)
